(2R,6S)-4-{[3-(4-Biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine is a low-solubility inhaled phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. PI3Kδ is an enzyme involved in various cellular processes, including cell growth, survival, and differentiation. Inhibiting PI3Kδ has been identified as a potential therapeutic target for various diseases, particularly in the field of oncology and inflammatory diseases.
While the provided abstracts don't contain a specific synthesis method for (2R,6S)-4-{[3-(4-Biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine, they do mention related PI3Kδ inhibitors and their chemical structures. [, ] This suggests that the synthesis of (2R,6S)-4-{[3-(4-Biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine likely involves similar synthetic strategies and building blocks as other 6-aryl-4-(5-aminomethyloxazol-2-yl)indazole derivatives.
The molecular structure of (2R,6S)-4-{[3-(4-Biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine features a 2,6-dimethylmorpholine ring linked to a 1H-pyrazole ring via a methylene bridge. The 1H-pyrazole is further substituted with a 4-biphenylyl group at the 3-position. The specific stereochemistry at the 2 and 6 positions of the morpholine ring is denoted by the (2R,6S) designation.
(2R,6S)-4-{[3-(4-Biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine acts as a PI3Kδ inhibitor. Although the precise mechanism is not detailed in the provided abstracts, it likely binds to the ATP-binding site of PI3Kδ, thereby preventing the enzyme from phosphorylating its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition of PIP3 production disrupts downstream signaling pathways involved in cell growth, survival, proliferation, and other cellular functions.
(2R,6S)-4-{[3-(4-Biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine was investigated as a potential inhaled therapeutic for respiratory diseases. Its low solubility allows for targeted delivery to the lungs, potentially improving efficacy and reducing systemic side effects. Preclinical studies demonstrated that (2R,6S)-4-{[3-(4-Biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine reduced eosinophilia in a murine model, supporting its potential for treating inflammatory respiratory conditions.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 53417-29-1